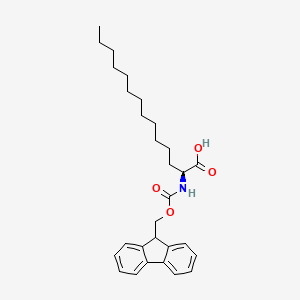

(2S)-2-(Fmoc-amino)tetradecanoic acid

CAS No.: 478706-50-2

Cat. No.: VC11697611

Molecular Formula: C29H39NO4

Molecular Weight: 465.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478706-50-2 |

|---|---|

| Molecular Formula | C29H39NO4 |

| Molecular Weight | 465.6 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid |

| Standard InChI | InChI=1S/C29H39NO4/c1-2-3-4-5-6-7-8-9-10-11-20-27(28(31)32)30-29(33)34-21-26-24-18-14-12-16-22(24)23-17-13-15-19-25(23)26/h12-19,26-27H,2-11,20-21H2,1H3,(H,30,33)(H,31,32)/t27-/m0/s1 |

| Standard InChI Key | IVGHFZFNWWDVLX-MHZLTWQESA-N |

| Isomeric SMILES | CCCCCCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | CCCCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CCCCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(2S)-2-(Fmoc-amino)tetradecanoic acid features a 14-carbon tetradecanoic acid chain with an Fmoc-protected amino group at the second carbon. The stereochemistry at the α-carbon is designated as (2S), ensuring chiral specificity in peptide sequences . The Fmoc group () provides temporary protection during SPPS, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in dimethylformamide) .

Table 1: Physicochemical Properties of (2S)-2-(Fmoc-amino)tetradecanoic Acid

Stereochemical Considerations

The (2S) configuration ensures compatibility with natural L-amino acids in peptide chains, minimizing steric clashes during chain elongation . The extended alkyl chain (14 carbons) introduces significant hydrophobicity, which can influence peptide folding and interactions with lipid bilayers.

Synthesis and Characterization

Solid-Phase Synthesis Using 2-CTC Resin

A validated protocol for Fmoc-protected amino acids involves 2-chlorotrityl chloride (2-CTC) resin as a temporary carboxyl-protecting group . While this method was demonstrated for Fmoc-Thr(tBu)-OH and Fmoc-βAla-OH, analogous steps apply to (2S)-2-(Fmoc-amino)tetradecanoic acid:

-

Resin Loading: The carboxyl group of the amino acid is anchored to the 2-CTC resin via esterification.

-

Fmoc Deprotection: Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the α-amino group .

-

N-Alkylation: Methylation using dimethyl sulfate or methyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) introduces the methyl group at the α-amino position .

-

Cleavage: Mild acidic conditions (1% trifluoroacetic acid) release the final product while preserving side-chain protections .

| Methylating Agent | Yield (%) | Purity (%) |

|---|---|---|

| Dimethyl Sulfate | 92 | 98 |

| Methyl Iodide | 88 | 97 |

Adapted from PMC study on Fmoc-N-Me-AA-OH synthesis

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Confirms >95% purity post-synthesis .

-

Mass Spectrometry: ESI-MS validates the molecular ion peak at m/z 466.6 [M+H]⁺ .

-

Nuclear Magnetic Resonance (NMR): NMR spectra confirm the absence of racemization, with distinct signals for the Fmoc aromatic protons (δ 7.2–7.8 ppm) and alkyl chain methylenes (δ 1.2–1.6 ppm) .

Applications in Peptide Engineering

Enhancing Peptide Hydrophobicity

The tetradecanoic acid moiety confers lipid-like properties, facilitating peptide insertion into cellular membranes. This is critical for antimicrobial peptides (AMPs) and signal transduction modulators.

Fmoc-Based SPPS Compatibility

The Fmoc group’s orthogonality allows seamless integration into automated SPPS workflows. Its removal under mild conditions prevents side-chain deprotection, enabling synthesis of peptides exceeding 50 residues .

Table 3: Comparative Performance in SPPS

| Parameter | Fmoc Strategy | Boc Strategy |

|---|---|---|

| Deprotection Conditions | Mild (piperidine) | Harsh (TFA) |

| Side-Chain Stability | High | Moderate |

| Scalability | Excellent | Limited |

Data synthesized from PMC and PubChem

Drug Delivery Systems

Conjugation of (2S)-2-(Fmoc-amino)tetradecanoic acid to therapeutic peptides enhances serum stability by reducing protease susceptibility. For example, lipidated insulin analogs show prolonged circulation half-lives in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume